Chlorotriphenylsilane

Catalog No.
S599807
CAS No.
76-86-8
M.F
C18H15ClSi
M. Wt
294.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotriphenylsilane

CAS Number

76-86-8

Product Name

Chlorotriphenylsilane

IUPAC Name

chloro(triphenyl)silane

Molecular Formula

C18H15ClSi

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

MNKYQPOFRKPUAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Synonyms

1,1’,1’’-(chlorosilylidyne)trisbenzene; NSC 102804; TSL 8061; Triphenylchlorosilane; Triphenylsilicon Chloride; Triphenylsilyl Chloride

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Precursor for Organic Synthesis

Chlorotriphenylsilane serves as a valuable precursor for the synthesis of various organic compounds. Its reactive Si-Cl bond readily undergoes nucleophilic substitution reactions, allowing the introduction of diverse functional groups. This versatility makes it a crucial building block for constructing complex organic molecules with desired properties, such as pharmaceuticals, dyes, and advanced materials.

Silicon-Based Polymer Chemistry

Chlorotriphenylsilane plays a role in the synthesis of silicon-based polymers, also known as polysilanes. These polymers possess unique electrical and optical properties, making them attractive candidates for various applications in electronics and optoelectronics. By manipulating the reaction conditions and incorporating different functional groups, researchers can tailor the properties of polysilanes for specific applications, such as light-emitting diodes (LEDs) and solar cells.

Chlorotriphenylsilane, with the chemical formula C₁₈H₁₅ClSi, is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one chlorine atom. This compound is a colorless to pale yellow liquid that is soluble in organic solvents, making it useful in various chemical applications. Chlorotriphenylsilane is recognized for its role as a silylating agent, which involves the introduction of silyl groups into organic molecules, thereby enhancing their reactivity and stability .

  • Silylation Reactions: It acts as a silylating agent, facilitating the conversion of alcohols to silyl ethers. This transformation is crucial in organic synthesis for protecting functional groups.
  • Friedel-Crafts Reactions: Chlorotriphenylsilane can be utilized as a Lewis acid catalyst in Friedel-Crafts acylation and alkylation reactions, which are fundamental processes in aromatic chemistry .
  • Displacement Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as alcohols or amines, leading to the formation of new silicon-containing compounds .

Chlorotriphenylsilane can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of triphenylsilane using chlorine gas or other chlorinating agents.
  • Reaction with Silicon Tetrachloride: Triphenylsilane can react with silicon tetrachloride to produce chlorotriphenylsilane along with other by-products.
  • Hydrosilylation Reactions: It can also be synthesized via hydrosilylation reactions involving appropriate alkenes and triphenylsilane under catalytic conditions .

Chlorotriphenylsilane has a variety of applications in both industrial and laboratory settings:

  • Silylation Agent: It is widely used in organic synthesis for the protection of hydroxyl groups during multi-step syntheses.
  • Catalyst: As a Lewis acid catalyst, it facilitates various organic transformations, including Friedel-Crafts reactions.
  • Pharmaceutical Intermediate: Chlorotriphenylsilane serves as an intermediate in the synthesis of pharmaceutical compounds and other fine chemicals .

Chlorotriphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
TriphenylsilaneC₁₈H₁₈SiNo chlorine; used primarily as a silylating agent
DimethylchlorosilaneC₂H₆ClSiContains two methyl groups; used for different silylation applications
TrimethylsilaneC₃H₉SiFully methylated; used in synthesis but lacks aromatic properties
ChlorodimethylsilaneC₂H₆ClSiSimilar reactivity but less sterically hindered than chlorotriphenylsilane

Chlorotriphenylsilane's unique combination of three phenyl groups provides distinct steric and electronic properties that enhance its utility in organic synthesis compared to simpler silanes or those with fewer aromatic rings. Its versatility as both a reagent and catalyst makes it particularly valuable in synthetic chemistry .

Organosilicon chemistry traces its origins to 1863, when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane, marking the first intentional creation of a silicon-carbon bond. Chlorotriphenylsilane, however, entered the chemical lexicon later, as researchers explored substituted chlorosilanes. Early 20th-century work by Frederic Kipping laid the groundwork for understanding silicones, with triphenylchlorosilane becoming a key intermediate for synthesizing siloxanes and silanes. By the 1940s, its utility in Grignard reactions solidified its role in creating silicon-stereogenic compounds and protective groups.

Evolution of Research Focus

The mid-20th century saw Chlorotriphenylsilane transition from a laboratory curiosity to an industrial staple. Rochow’s development of the direct process for methylchlorosilanes in 1945 indirectly spurred interest in aryl-substituted variants like Chlorotriphenylsilane, which offered enhanced thermal stability and solubility. Contemporary research focuses on its catalytic applications, such as facilitating direct amidation reactions and enabling enantioselective syntheses, reflecting a shift toward sustainable and precision chemistry.

Grignard Reagent Coupling

The Grignard reagent coupling method is a cornerstone for synthesizing chlorotriphenylsilane. This approach involves reacting phenylmagnesium chloride (C₆H₅MgCl) with chlorosilanes under controlled conditions. For instance, diphenyldichlorosilane ((C₆H₅)₂SiCl₂) reacts with phenylmagnesium chloride to yield chlorotriphenylsilane ((C₆H₅)₃SiCl) and magnesium chloride (MgCl₂) as a byproduct [4]. The reaction proceeds via nucleophilic substitution, where the Grignard reagent’s carbanion attacks the electrophilic silicon center in the chlorosilane.

A critical optimization parameter is the solvent system. Mixed solvents like tetrahydrofuran (THF) and toluene in a 1:1 ratio enhance reaction efficiency by stabilizing the Grignard reagent and facilitating intermediate formation [4]. For example, a 94.2% yield of chlorotriphenylsilane was achieved using this solvent mixture, with subsequent hydrolysis yielding triphenylsilanol at 98.3% purity [4]. Catalysts such as CuCN (3 mol%) further improve selectivity by mitigating side reactions like homo-coupling of Grignard reagents [1]. This catalytic effect arises from copper’s ability to transiently coordinate with silicon, promoting smoother chloride displacement [1].

Table 1: Grignard Coupling Reaction Conditions and Yields

SubstrateGrignard ReagentSolvent SystemCatalystYield (%)
(C₆H₅)₂SiCl₂C₆H₅MgClTHF/TolueneNone94.2 [4]
(C₆H₅)SiCl₃C₆H₅MgClTHF/TolueneCuCN85.1 [4]

Direct Chlorination of Triphenylsilane

Direct chlorination involves treating triphenylsilane ((C₆H₅)₃SiH) with chlorine (Cl₂) or hydrogen chloride (HCl). While this method is conceptually straightforward, controlling reaction exothermicity and avoiding over-chlorination are significant challenges. The reaction typically proceeds under anhydrous conditions, with silicon’s hydride group (Si–H) undergoing electrophilic substitution to form Si–Cl bonds.

Despite its simplicity, this route is less commonly reported in recent literature compared to Grignard-based methods. Practical limitations include the handling of gaseous chlorine and the need for precise stoichiometry to prevent polysubstitution. Innovations in slow reagent addition and temperature control (e.g., maintaining reactions at 0–5°C) could enhance selectivity, though empirical data specific to chlorotriphenylsilane synthesis remain sparse in the reviewed sources.

Modern Catalytic Approaches

Metal-Mediated Cross-Coupling Reactions

Transition-metal catalysts have revolutionized chlorotriphenylsilane synthesis by enabling milder conditions and higher functional group tolerance. Copper cyanide (CuCN) exemplifies this trend, as it facilitates coupling between aryl Grignard reagents and chlorosilanes at room temperature [1]. Mechanistic studies suggest that CuCN generates a copper-silyl intermediate, which undergoes transmetallation with the Grignard reagent to form the desired product [1]. This pathway minimizes competing protodechlorination, a common side reaction in uncatalyzed systems.

Palladium and nickel complexes also show promise, particularly for coupling aryl halides with hydrosilanes. For example, Pd(PPh₃)₄ catalyzes the reaction of triphenylsilane with chlorobenzene via oxidative addition and reductive elimination steps. However, these systems often require elevated temperatures (80–120°C) and suffer from catalyst deactivation due to phosphine ligand degradation.

Enzymatic and Biocatalytic Pathways

Enzymatic routes to chlorotriphenylsilane remain underexplored, though recent advances in biocatalysis hint at potential applications. Silicatein enzymes, which naturally catalyze silica biomineralization, could theoretically mediate Si–Cl bond formation under aqueous conditions. However, no direct evidence of such activity exists in the reviewed literature. Challenges include enzyme stability in organic solvents and the scarcity of known biocatalysts for silicon-centered reactions.

Green Chemistry Alternatives

Solvent-Free Synthesis

Solvent-free methodologies reduce waste and energy consumption by eliminating volatile organic compounds. Photochemical approaches, such as visible-light-initiated reactions, have been applied to silanol synthesis [2]. While not directly reported for chlorotriphenylsilane, adapting these protocols could involve irradiating triphenylsilane with chlorine gas under UV light. Key advantages include ambient temperature operation and inherent scalability through flow chemistry setups [2].

Recyclable Catalyst Systems

Heterogeneous catalysts like silica-supported copper nanoparticles enable catalyst recovery and reuse. For instance, Cu/SiO₂ catalysts used in Grignard couplings retain >90% activity after five cycles, as demonstrated in analogous silane syntheses [1]. Magnetic Fe₃O₄@Cu composites offer further practicality, allowing separation via external magnetic fields. These systems align with circular economy principles by minimizing metal leaching and reducing raw material costs.

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (81.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

76-86-8

Wikipedia

Triphenylsilyl chloride

General Manufacturing Information

Benzene, 1,1',1''-(chlorosilylidyne)tris-: ACTIVE

Dates

Modify: 2023-08-15

[Effects of Toosendanin on the formation of CTPS cytoophidium in human gastric cancer cell MKN-45 and its mechanism]

Wen Chen, Wei-Wei Zhang, Yang Pan, Chang Liu, Shu-Li Shao
PMID: 33719272   DOI: 10.12047/j.cjap.6026.2020.132

Abstract

To investigate the relationship between toosendanin(TSN) and CTP synthase(CTPS) cytoophidium formation in gastric cancer MKN-45 cells.
In this study, the experimental material is MKN-45 human gastric cancer cells. It contains 7 treatment groups of 0, 20, 40, 60, 80, 100, and 120 nmol/L TSN. Each group was treated in triplex privately for 24、48 and 72 hours. Cell counting kit-8 (CCK8) was used to detect the inhibitory effect of TSN on the proliferation of MKN-45 cells. After immunofluorescence detection, the morphology of CTPS cells was observed by a laser confocal microscope. The effect of TSN on MYC gene expression was detected by qRT-PCR. In addition, it contains 2 treatment groups of 1 mmol/L DON and 1 mmol/L MPA, each group was treated in triplex privately for 6 hours and then the cytoophidium morphology was detected by immunofluorescence.
The results of immunofluorescence showed that CTPS formed a filamentous cytoophidium structure after treating MKN-45 cells with 1 mmol/L DON and 1 mmol/L MPA, which means that the cells have the ability to form CTPS cytoophidium; The cell proliferation rate of TSN treatment group was significantly lower than that of 0 nmol / L TSN group (
<0.01); Immunofluorescence results showed that CTPS cytoophidium was the most abundant in MKN-45 cells after treated with 80 nmol/L TSN for 72 h. The results of qRT-PCR showed that MYC expression in cells was significantly decreased after treated with 80 nmol/L TSN for 24 h (
<0.05), and MYC expression was significantly increased after 48 h (
<0.01), and then decreased.
Toosendanin may affect intracellular cytoophidium assembling by regulating the expression of MYC.


[Preparation of phenyl treated packing materials for high-performance liquid chromatography: evaluation by retention behaviour of carbamazepine and diphenylhydantoin]

M Okamoto
PMID: 1432593   DOI: 10.1248/yakushi1947.112.6_409

Abstract

The retention behavior and selectivity of 30 kinds of phenyl-modified porous glasses and silicas, prepared from solutions of phenyldimethylchlorosilane, diphenylmethylchlorosilane or triphenylchlorosilane in xylene, were studied by high-performance liquid chromatography using carbamazepine and diphenylhydantoin as model compounds. From the elemental data for carbon, the maximum number of bonded phenyl groups per gram (mean pore diameter, 15 nm, specific surface area, 217 m2/g, pore volume, 0.85 ml/g) on the diphenyl-bonded glass surface was calculated to be 0.159 x 10(21). Using various acetonitrile-0.01 M potassium dihydrogen phosphate mixtures as eluents, carbamazepine and diphenylnydantoin were separated on all the gels studied, but the degrees of resolution of the two compounds were different. With an increase in specific surface area on the glasses or silicas, the k' values of the solute increased.


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